molecular formula C19H13F3N4O B15109509 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B15109509
M. Wt: 370.3 g/mol
InChI Key: SLHIFVBFSYBWTI-UHFFFAOYSA-N
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Description

5-[(Naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a tetrazole derivative characterized by a naphthalen-2-yloxymethyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1 of the tetrazole ring. The naphthalene moiety contributes to enhanced lipophilicity and π-π stacking interactions, while the trifluoromethyl group improves metabolic stability and electron-withdrawing properties.

Properties

Molecular Formula

C19H13F3N4O

Molecular Weight

370.3 g/mol

IUPAC Name

5-(naphthalen-2-yloxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C19H13F3N4O/c20-19(21,22)15-6-3-7-16(11-15)26-18(23-24-25-26)12-27-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2

InChI Key

SLHIFVBFSYBWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy and trifluoromethylphenyl precursors. These precursors are then subjected to a series of reactions to form the final tetrazole compound. Common synthetic routes include:

    Nucleophilic Substitution: The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions using appropriate halogenated naphthalene derivatives.

    Cyclization: The tetrazole ring is formed through cyclization reactions involving azide precursors and nitrile compounds under specific conditions, such as the presence of catalysts like copper(I) salts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) salts for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Tetrazole Derivatives

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituent at Position 5 Substituent at Position 1 Key Features Reference
5-[(Naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Naphthalen-2-yloxymethyl 3-(Trifluoromethyl)phenyl High lipophilicity, potential anticancer activity
5-[(2-Methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole 2-Methoxyphenoxymethyl 3-(Trifluoromethyl)phenyl Reduced steric bulk compared to naphthalene; moderate bioactivity
5-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole 3-Methylphenyl 3-(Trifluoromethyl)phenyl Simplified aryl group; lower molecular weight (338.3 g/mol)
5-[(Prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole Prop-2-en-1-ylsulfanyl 2-(Trifluoromethyl)phenyl Sulfur-containing substituent; forms copper(I) coordination complexes
Methyl 5-[3-(1-naphthalenyloxy)phenyl]-2H-tetrazole-2-acetate 3-(1-Naphthalenyloxy)phenyl Methyl acetate Ester functionality; potential prodrug applications

Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP Key Spectroscopic Data (IR/NMR)
5-[(Naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Not reported ~391.35 ~4.2 (est.) Aromatic C-H stretch (3050 cm⁻¹, IR); CF3 signal (-63 ppm, ¹⁹F NMR)
5-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole 145–148 338.3 3.8 Methyl C-H (2.3 ppm, ¹H NMR); tetrazole ring (8.1 ppm, ¹H NMR)
5-[(Prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole 162–164 346.3 3.5 S-H stretch (2550 cm⁻¹, IR); allyl protons (5.7–6.2 ppm, ¹H NMR)

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